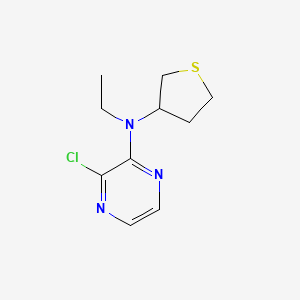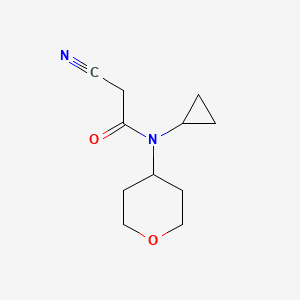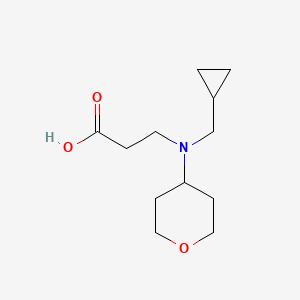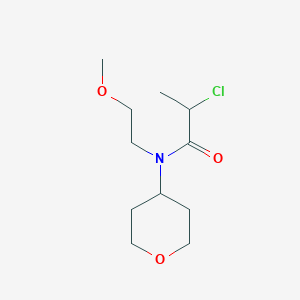
1-(2-Aminophenyl)-4-ethoxypyrrolidin-3-ol
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the ethoxy group, and the attachment of the aminophenyl group. The exact methods would depend on the specific reactions used and the order in which the groups are attached .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the nitrogen in the pyrrolidine ring and the oxygen in the ethoxy group could lead to interesting interactions, such as hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amino group is a common site of reactivity in many chemical reactions, as is the hydroxyl group. The ethoxy group could also participate in reactions, particularly those involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amino and hydroxyl groups could make it somewhat soluble in water, while the nonpolar ethoxy group and benzene ring could make it soluble in organic solvents .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Arylpyrrolidine Carboxamides : Smolobochkin et al. (2017) reported the synthesis of 2-arylpyrrolidine-1-carboxamides via acid-catalyzed cyclization, highlighting a novel approach for synthesizing compounds containing the aminophenol moiety under mild conditions. This method provides access to target compounds with good to high yields, emphasizing the versatility of aminophenyl-ethoxypyrrolidinol derivatives in synthetic organic chemistry Smolobochkin et al., 2017.
Biomedical Applications
- Antimicrobial and Antifungal Activity : The synthesis and evaluation of polymer-drug conjugates incorporating similar structures have demonstrated antimicrobial and antifungal activities, suggesting potential biomedical applications, particularly in drug delivery systems Damaceanu et al., 2012.
Materials Science
- Fluorescent Markers from Industrial Waste : Pelizaro et al. (2019) assessed the toxicity and cytotoxicity of fluorescent markers derived from cardanol and glycerol, showcasing the use of aminophenyl-ethoxypyrrolidinol derivatives in developing fluorescent biomarkers for biodiesel quality control. These findings highlight the environmental and green chemistry aspects of using industrial waste to create valuable materials Pelizaro et al., 2019.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-aminophenyl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-12-8-14(7-11(12)15)10-6-4-3-5-9(10)13/h3-6,11-12,15H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBSRHAZQBBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)



